Synthetic Utility as a Protected 6‑Hydroxy Intermediate: Explicit Patent Differentiation from the Free Phenol
In the patent family WO2007110364A1, the target compound 2‑(4‑methylpiperazin‑1‑yl)‑6‑methoxybenzothiazole (free base) is listed alongside its 6‑hydroxy congener as the only two intermediates specifically named in the background section. The patent explicitly states that no pharmacological data are available for these two compounds, indicating they were prepared solely as synthetic precursors for further derivatization [1]. The 6‑methoxy group serves as a protected phenol that can be cleaved post‑coupling, whereas the 6‑hydroxy analogue would require orthogonal protection strategies, adding 2–3 synthetic steps. This functional differentiation is quantified in process chemistry terms: a single deprotection operation replaces a protection/deprotection sequence, reducing the linear step count by at least two transformations.
| Evidence Dimension | Synthetic step economy for accessing 6‑functionalized benzothiazole-piperazine final compounds |
|---|---|
| Target Compound Data | Protection-free route; 0 additional protection steps required |
| Comparator Or Baseline | 2-(4-methylpiperazin-1-yl)-6-hydroxybenzothiazole (free phenol); requires protection before subsequent transformations |
| Quantified Difference | ≥2 steps saved in a linear synthesis; reduced mass intensity and waste |
| Conditions | Multi-step synthesis of histamine H3 receptor ligands as described in WO2007110364A1 |
Why This Matters
Procurement of the methoxy-protected precursor directly eliminates protection/deprotection chemistry, which is a key driver of route efficiency and cost-of-goods in early-stage medicinal chemistry campaigns.
- [1] WO2007110364A1 – Benzothiazoles having histamine h3 receptor activity. (2007). World Intellectual Property Organization. Retrieved from https://patents.google.com/patent/WO2007110364A1/en View Source
